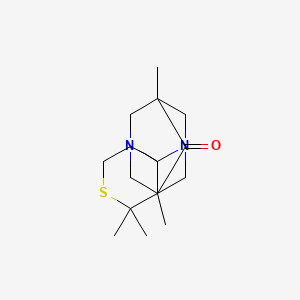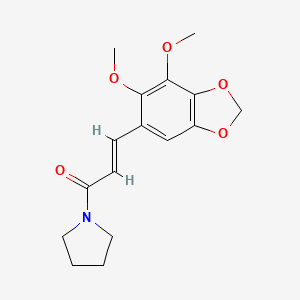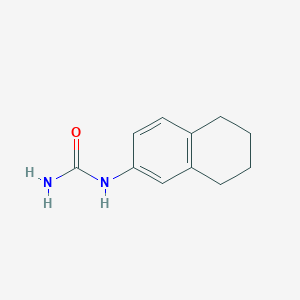![molecular formula C22H22N2O4 B11060758 N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide](/img/structure/B11060758.png)
N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide is a complex organic compound featuring a benzofuran moiety linked to a tetrahydroquinoline structure via an ethyl ether linkage, with an acetamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Synthesis of Tetrahydroquinoline: The tetrahydroquinoline core can be prepared via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Coupling Reaction: The benzofuran and tetrahydroquinoline units are coupled using a suitable linker, such as an ethyl ether, through a nucleophilic substitution reaction.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.
Reduction: The tetrahydroquinoline ring can be reduced to a fully saturated quinoline using hydrogenation catalysts such as palladium on carbon.
Substitution: The ethyl ether linkage can be cleaved under acidic or basic conditions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In the chemical industry, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals. Its versatility in chemical reactions makes it a valuable component in industrial synthetic processes.
Mechanism of Action
The mechanism of action of N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran moiety may facilitate binding to hydrophobic pockets, while the tetrahydroquinoline and acetamide groups could form hydrogen bonds or other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]methyl}-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- N-{2-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide
- N-(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-yl)acetamide
Uniqueness
N-(2-{[1-(1-benzofuran-2-ylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide is unique due to its specific combination of a benzofuran moiety with a tetrahydroquinoline core linked via an ethyl ether and an acetamide group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-[[1-(1-benzofuran-2-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]oxy]ethyl]acetamide |
InChI |
InChI=1S/C22H22N2O4/c1-15(25)23-11-13-27-19-10-4-7-16-8-5-12-24(21(16)19)22(26)20-14-17-6-2-3-9-18(17)28-20/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,23,25) |
InChI Key |
XZQRQXRVYKXFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC2=C1N(CCC2)C(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11060679.png)
![3-(2,5-difluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060684.png)
![3-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B11060691.png)
![3,3'-Benzene-1,2-diylbis[2-(4-tert-butylphenyl)-1,3-thiazolidin-4-one]](/img/structure/B11060697.png)
![4,4'-[1,4-Diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]dipyrrolidin-2-one](/img/structure/B11060701.png)

![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide](/img/structure/B11060708.png)
![Methyl 4-{3-[4-(4-chlorobenzyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11060712.png)

![4H-1,2,4-Triazole-3-thiol, 4-bicyclo[2.2.1]hept-2-yl-5-(1-methylethyl)-](/img/structure/B11060752.png)


![Ethyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11060775.png)
